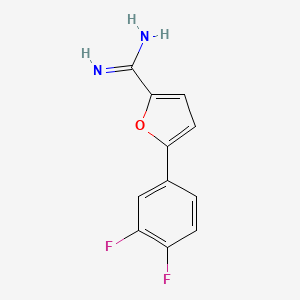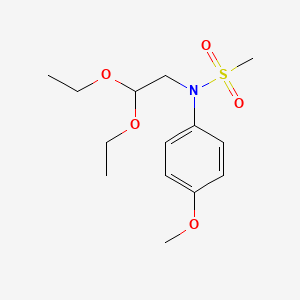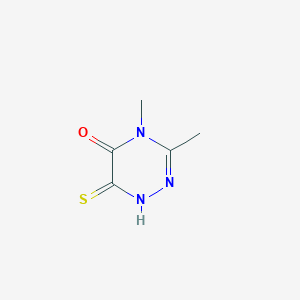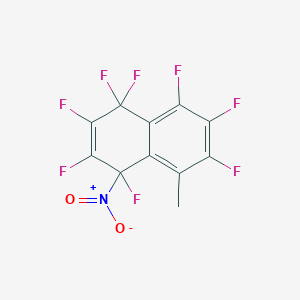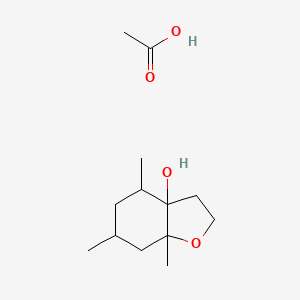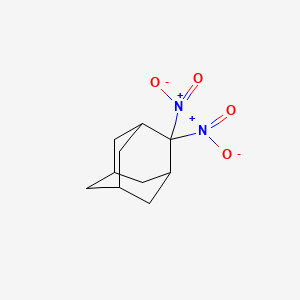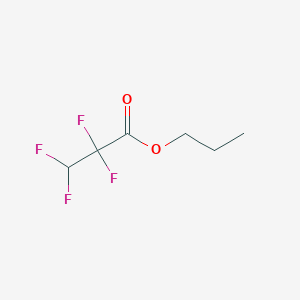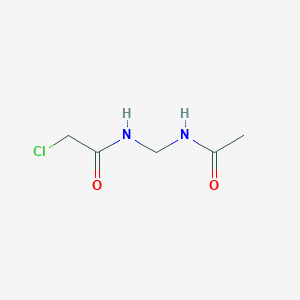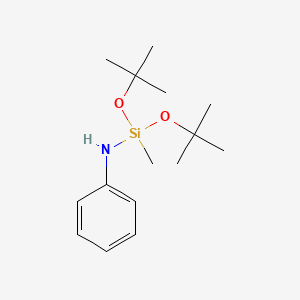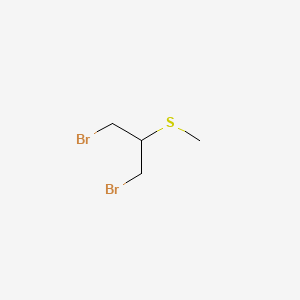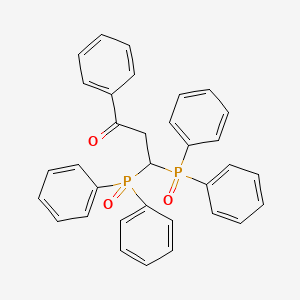
Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoic acid moiety esterified with a 2-chloro-1-(chloromethyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of nonanoic acid with 2-chloro-1-(chloromethyl)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidative reactions can convert the ester to corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of esterification and substitution reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar esters.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets depending on the context of its use. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of nonanoic acid and 2-chloro-1-(chloromethyl)ethanol. In substitution reactions, the chlorine atoms are replaced by other nucleophiles, altering the chemical structure and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid, ethyl ester: Similar in structure but lacks the chlorine atoms.
Pelargonic acid: The parent nonanoic acid without esterification.
2-Chloroethyl nonanoate: Similar ester but with a different chlorinated group.
Uniqueness: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of two chlorine atoms, which impart distinct reactivity and potential applications compared to other nonanoic acid esters. The chlorinated groups can participate in specific substitution reactions, making this compound valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
88606-78-4 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
1,3-dichloropropan-2-yl nonanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-12(15)16-11(9-13)10-14/h11H,2-10H2,1H3 |
InChI-Schlüssel |
MOZMFSMALLESRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


